molecular formula C9H13N3O B1378690 (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1461707-62-9

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B1378690
M. Wt: 179.22 g/mol
InChI Key: FOPVPXCBVGJKSJ-UHFFFAOYSA-N
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Description

“(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C9H14N4.2ClH/c10-5-8-11-12-9 (6-1-2-6)13 (8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H .

Scientific Research Applications

Catalysis and Organic Synthesis

A key application of triazolylmethanol derivatives is in catalysis, particularly in facilitating the Huisgen 1,3-dipolar cycloaddition reactions. Salih Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that, when complexed with CuCl, serves as an efficient catalyst for these reactions, offering low catalyst loadings and compatibility with a wide range of functional groups Salih Ozcubukcu et al., 2009.

Structural Chemistry

In structural chemistry, the synthesis and characterization of triazolylmethanol derivatives contribute to our understanding of molecular structures and interactions. For instance, the study by Heng-Shan Dong and Guoyong Huo (2009) detailed the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, revealing insights into its molecular conformation and crystal structure through X-ray diffraction analysis Heng-Shan Dong & Guoyong Huo, 2009.

Material Science and Fluorescence Studies

Triazolylmethanol derivatives are also explored for their potential applications in materials science, including the development of fluorescent materials. Harjinder Singh et al. (2014) described the synthesis of novel fluorescent triazolyl spirocyclic oxindoles, showcasing their potential in bioimaging and sensors due to their significant fluorescence properties Harjinder Singh et al., 2014.

Corrosion Inhibition

The derivatives of triazolylmethanol have been investigated as corrosion inhibitors for metals. Qisheng Ma et al. (2017) studied (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs for their efficacy in protecting mild steel in acidic environments, highlighting the role of triazole derivatives in enhancing corrosion resistance through surface adsorption mechanisms Qisheng Ma et al., 2017.

Future Directions

The future directions for research on “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPVPXCBVGJKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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